molecular formula C15H14N2O B13133477 (Z)-N'-(1-Phenylethylidene)benzohydrazide CAS No. 1219-41-6

(Z)-N'-(1-Phenylethylidene)benzohydrazide

Cat. No.: B13133477
CAS No.: 1219-41-6
M. Wt: 238.28 g/mol
InChI Key: HAUVWRQIVOPGOE-VBKFSLOCSA-N
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Description

(Z)-N’-(1-Phenylethylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides. It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of a hydrazide with an aldehyde or ketone. This compound exhibits E/Z isomerism due to the presence of a double bond in its structure, with the (Z)-isomer being one of the possible configurations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(1-Phenylethylidene)benzohydrazide typically involves the reaction of benzohydrazide with acetophenone under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the condensation process. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of (Z)-N’-(1-Phenylethylidene)benzohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography can be used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(1-Phenylethylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted hydrazones.

Scientific Research Applications

(Z)-N’-(1-Phenylethylidene)benzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazone derivatives.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-(1-Phenylethylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzohydrazide: A precursor in the synthesis of (Z)-N’-(1-Phenylethylidene)benzohydrazide.

    Acetophenone: Another precursor used in the synthesis.

    Other Hydrazones: Compounds with similar hydrazone functional groups, such as (E)-N’-(1-Phenylethylidene)benzohydrazide.

Uniqueness

(Z)-N’-(1-Phenylethylidene)benzohydrazide is unique due to its specific E/Z isomerism and the presence of both phenyl and ethylidene groups. This structural configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

1219-41-6

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-[(Z)-1-phenylethylideneamino]benzamide

InChI

InChI=1S/C15H14N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18)/b16-12-

InChI Key

HAUVWRQIVOPGOE-VBKFSLOCSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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